REACTION_CXSMILES
|
[F:1][C:2]1[C:10]([OH:11])=[C:9]([F:12])[C:8]([F:13])=[C:4](C(O)=O)[C:3]=1[C:14]([OH:16])=[O:15]>O>[F:1][C:2]1[C:10]([OH:11])=[C:9]([F:12])[C:8]([F:13])=[CH:4][C:3]=1[C:14]([OH:16])=[O:15]
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Name
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|
Quantity
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2700 g
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Type
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reactant
|
Smiles
|
FC1=C(C(C(=O)O)=C(C(=C1O)F)F)C(=O)O
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Name
|
|
Quantity
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6 L
|
Type
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solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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140 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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At the end of this time, the reaction mixture was cooled to room temperature
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Type
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CONCENTRATION
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Details
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concentrated by evaporation under reduced pressure
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Type
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CUSTOM
|
Details
|
to precipitate crystals, which
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Type
|
FILTRATION
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Details
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were collected by filtration
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Type
|
WASH
|
Details
|
washed with chloroform
|
Type
|
CUSTOM
|
Details
|
dried
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Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)O)C=C(C(=C1O)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1623 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.9% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |